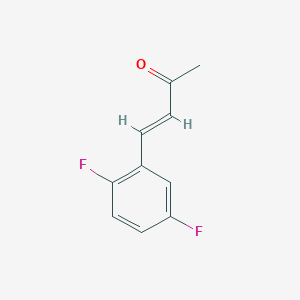
(E)-4-(2,5-difluorophenyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2,5-difluorophenyl)-3-buten-2-one, commonly known as 4-DFB, is a fluorinated organic compound that has a wide range of scientific research applications. It is a useful organic compound due to its unique properties and potential applications in chemical synthesis and drug discovery.
科学的研究の応用
Fluorinated Compounds and Their Properties
Fluorinated diphenylpolyenes, including variants with 2,4-difluorophenyl groups, have been studied for their crystal structures and emission properties. These compounds exhibit unique absorption and fluorescence spectra, which are slightly influenced by the fluorine ring substituent. The emission from crystals of these compounds primarily originates from monomeric species, with some showing red-shifted and structureless emission due to excimer formation. Such properties are crucial for understanding the solid-state behavior of fluorinated organic compounds and their applications in materials science, particularly in organic light-emitting diodes (OLEDs) and other photonic devices (Sonoda et al., 2007).
Synthesis and Characterization of Organic Semiconductors
Research into mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups has yielded insights into their use as n-type semiconductors. These compounds demonstrate varying carrier mobilities, which are essential for the development of organic field-effect transistors (OFETs) and nonvolatile memory elements. This synthesis and characterization work underpins the ongoing development of organic electronics, where fluorinated compounds play a pivotal role due to their unique electronic properties (Facchetti et al., 2004).
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives, including those with difluorophenyl moieties, have been synthesized and tested for their antipathogenic activity. These compounds exhibit significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their ability to form biofilms. Such research is vital for the development of novel antimicrobial agents that can combat resistant bacterial strains and mitigate biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Electronics and Photophysics
Novel 2,4-difluorophenyl-functionalized arylamines have been synthesized and characterized for their potential use in organic light-emitting devices (OLEDs). The inclusion of difluorophenyl groups impacts the hole-injecting and hole-transporting layers in OLEDs, enhancing device efficiency and luminance. Such studies are crucial for advancing OLED technology, offering insights into the design of materials for better electronic and photophysical performance (Li et al., 2012).
作用機序
Safety and Hazards
将来の方向性
The study and application of fluorinated organic compounds is a vibrant field of research in medicinal chemistry, materials science, and other areas. Future directions may include the development of new synthetic methods, the exploration of their biological activity, and their use in the design of new materials .
特性
IUPAC Name |
(E)-4-(2,5-difluorophenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJFTIKWMINGNS-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)
![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

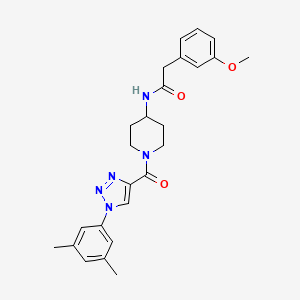
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)
![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)
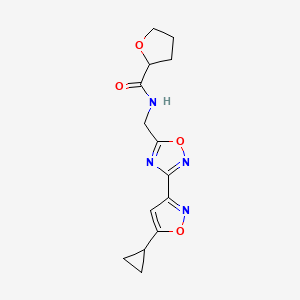
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)
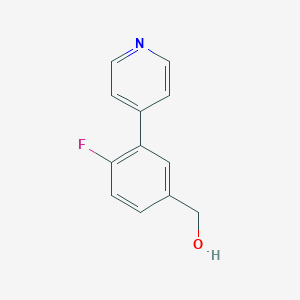


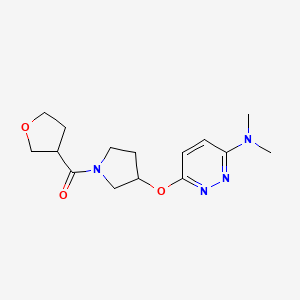
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)